

# LPM4870108: A Next-Generation TRK Inhibitor for NTRK Fusion-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | LPM4870108 |           |
| Cat. No.:            | B15616778  | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are now established as actionable oncogenic drivers across a wide range of adult and pediatric solid tumors. The advent of first-generation TRK inhibitors has transformed the treatment landscape for patients with these cancers. However, the emergence of acquired resistance necessitates the development of next-generation inhibitors. **LPM4870108** is a novel, potent, and orally active pan-TRK inhibitor demonstrating significant preclinical activity against both wild-type and mutated TRK kinases. This document provides a comprehensive technical overview of **LPM4870108**, summarizing its mechanism of action, preclinical pharmacology, and safety profile to support its ongoing research and development.

# Introduction to NTRK Fusions and TRK-Targeted Therapy

NTRK gene fusions, involving NTRK1, NTRK2, or NTRK3, lead to the expression of chimeric TRK fusion proteins with constitutively active kinase domains.[1][2] These oncoproteins drive downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, promoting cellular proliferation and survival.[3][4] The development of TRK inhibitors, such as larotrectinib and entrectinib, has led to high response rates in patients with NTRK fusion-positive cancers, irrespective of tumor histology.[1][5] Despite the durable responses observed, acquired



resistance, often through the development of solvent front and gatekeeper mutations in the TRK kinase domain, can limit long-term efficacy.[1]

**LPM4870108** is a next-generation TRK inhibitor designed to overcome the limitations of first-generation agents. It exhibits potent inhibitory activity against wild-type TRKA, TRKB, and TRKC, as well as clinically relevant mutants such as TRKAG595R and TRKAG667C.[3][6]

## **Mechanism of Action and Preclinical Pharmacology**

**LPM4870108** is a highly selective inhibitor of the TRK family of receptor tyrosine kinases. Its mechanism of action involves competitive binding to the ATP-binding pocket of the TRK kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream oncogenic signaling pathways.

### **In Vitro Potency**

**LPM4870108** has demonstrated potent, low-nanomolar inhibitory activity against a panel of wild-type and mutant TRK kinases. It also shows selectivity for TRK over other kinases, such as ALK and ROS1.[6][7]

| Target                                                    | IC50 (nM) |  |
|-----------------------------------------------------------|-----------|--|
| TrkA                                                      | 2.4       |  |
| TrkAG595R                                                 | 3.5       |  |
| TrkAG667C                                                 | 2.3       |  |
| TrkC                                                      | 0.2       |  |
| ALK                                                       | 182       |  |
| Table 1: In Vitro Inhibitory Activity of LPM4870108[6][7] |           |  |

### **In Vivo Efficacy**

In preclinical xenograft models using BaF3 cells engineered to express NTRK fusions, orally administered **LPM4870108** demonstrated robust anti-tumor activity.[6][7] Treatment with



**LPM4870108** at doses of 5-20 mg/kg, administered once daily for 21 days, resulted in significant tumor growth inhibition.[6][7]

## **Preclinical Pharmacokinetics and Safety Profile**

The pharmacokinetic and safety profile of **LPM4870108** has been evaluated in rats and rhesus monkeys.

#### **Pharmacokinetics in Rats**

Following a single oral dose of 10 mg/kg in rats, **LPM4870108** exhibited good oral bioavailability.[6][7]

| Parameter                     | Male Rats | Female Rats |
|-------------------------------|-----------|-------------|
| Tmax (h)                      | 0.667     | 0.667       |
| Cmax (nM)                     | 6384      | 6628        |
| AUC0-t (nM·h) (10 mg/kg p.o.) | 4191      | 10282       |
| Bioavailability (%)           | 56.0      | 61.9        |
| t1/2 (h) (2 mg/kg i.v.)       | 0.87      | 2.21        |
| CL (mL/kg/min) (2 mg/kg i.v.) | 19.3      | 8.19        |
| Table 2: Pharmacokinetic      |           |             |

Table 2: Pharmacokinetic

Parameters of LPM4870108 in

Rats[6][7]

### **Toxicology and Safety Pharmacology**

Comprehensive toxicology and safety pharmacology studies have been conducted for **LPM4870108**.

In Rats:

• An acute toxicity study established the maximum tolerated dose (MTD) at 300 mg/kg.[3][4][8]

### Foundational & Exploratory





- A 4-week subacute toxicity study identified a no-observed-adverse-effect level (NOAEL).
   Toxicological effects observed at higher doses were consistent with on-target TRK inhibition and included corneal inflammation, splenic lymphocytopenia, and hepatocyte vacuolar degeneration, which were partially or fully reversible.[3][4][8]
- **LPM4870108** was found to be non-genotoxic in a battery of tests, including the Ames test.[3] [8]
- Safety pharmacology studies in rats showed no adverse effects on respiratory or neurobehavioral functions.[3][8]

#### In Rhesus Monkeys:

- A 4-week oral toxicity study demonstrated a good safety profile, with the Highest Non-Severely Toxic Dose (HNSTD) determined to be 20 mg/kg/day.[9]
- Observed effects, such as gait disturbance and impaired balance, were dose-dependent and attributed to on-target TRK inhibition. These effects were reversible upon cessation of treatment.[9]
- No significant effects on blood pressure or electrocardiogram (ECG) parameters were observed.[8][9] The IC50 for hERG current inhibition was 18.2 μΜ.[3][8]



| Species                                               | Study Duration | Key Findings                                                                                                                                                |
|-------------------------------------------------------|----------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Rat                                                   | Acute          | MTD: 300 mg/kg                                                                                                                                              |
| Rat                                                   | 4-week         | On-target toxicities observed at higher doses (corneal inflammation, splenic lymphocytopenia); partially or fully reversible. STD10: 10 mg/kg/day.[3][4][8] |
| Rhesus Monkey                                         | 4-week         | HNSTD: 20 mg/kg/day. Reversible on-target neurological effects (gait disturbance, impaired balance).[9]                                                     |
| Table 3: Summary of Toxicology Studies for LPM4870108 |                |                                                                                                                                                             |

# Signaling Pathways and Experimental Workflows NTRK Fusion Signaling Pathway

NTRK fusions lead to ligand-independent dimerization and constitutive activation of the TRK kinase domain. This results in the autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins and triggering downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCy pathways, which are crucial for cell proliferation and survival.





Click to download full resolution via product page

NTRK Fusion Downstream Signaling Pathway



### **Experimental Workflow: In Vivo Xenograft Study**

The following diagram outlines a typical workflow for assessing the in vivo efficacy of **LPM4870108** in a subcutaneous xenograft model.



Click to download full resolution via product page

In Vivo Xenograft Study Workflow

# Detailed Experimental Protocols Ames Test (Bacterial Reverse Mutation Assay)

This protocol is adapted from standard methodologies to assess the mutagenic potential of **LPM4870108**.

- Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used, which are histidine auxotrophs.
- Metabolic Activation: The assay is performed with and without a rat liver homogenate (S9 fraction) to assess for metabolically activated mutagens.
- Procedure:
  - Prepare serial dilutions of LPM4870108 in a suitable solvent (e.g., DMSO).
  - In a test tube, combine the test compound dilution, the bacterial culture, and either the S9 mixture or a buffer.
  - Add top agar and pour the mixture onto a minimal glucose agar plate.
  - Incubate the plates at 37°C for 48-72 hours.
  - Count the number of revertant colonies (his+).



- Controls: A vehicle control (solvent only) and positive controls (known mutagens) are run in parallel.
- Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control indicates a positive mutagenic response.

### In Vivo Xenograft Efficacy Study

This protocol is a representative method for evaluating the anti-tumor efficacy of **LPM4870108**.

- Cell Line: BaF3 cells engineered to express a specific NTRK fusion gene are cultured under standard conditions.
- Animals: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used.
- Procedure:
  - Harvest BaF3-NTRK cells during the exponential growth phase.
  - Inject approximately 1-5 x 106 cells, suspended in a mixture of media and Matrigel, subcutaneously into the flank of each mouse.
  - Monitor tumor growth using caliper measurements. Tumor volume is calculated using the formula: (Length x Width2) / 2.
  - When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups.
  - Prepare LPM4870108 in a suitable vehicle for oral gavage.
  - Administer LPM4870108 or vehicle control orally once daily for a specified period (e.g., 21 days).
  - Measure tumor volume and body weight 2-3 times per week.
  - At the end of the study, euthanize the mice, and excise and weigh the tumors.



• Endpoints: The primary endpoint is tumor growth inhibition. Body weight is monitored as an indicator of toxicity. Optional endpoints include pharmacodynamic analysis of tumor tissue (e.g., Western blot for p-TRK).

## **Clinical Development Status**

As of the date of this document, there are no publicly available results from clinical trials of **LPM4870108** in humans. The comprehensive preclinical data suggest a favorable safety and efficacy profile, supporting its progression into clinical development for the treatment of NTRK fusion-positive cancers.

### Conclusion

**LPM4870108** is a promising next-generation TRK inhibitor with potent in vitro activity against a range of TRK kinases, including those with acquired resistance mutations. It has demonstrated robust anti-tumor efficacy in preclinical models and possesses a favorable pharmacokinetic and safety profile in multiple species. The data summarized in this guide provide a strong rationale for the continued investigation of **LPM4870108** as a potential therapeutic agent for patients with NTRK fusion-positive solid tumors. Further research, including clinical trials, is warranted to fully elucidate its clinical utility.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Basket trial of TRK inhibitors demonstrates efficacy in TRK fusion-positive cancers. [vivo.weill.cornell.edu]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ba/F3 Xenograft Model Kyinno Bio [kyinno.com]
- 5. researchgate.net [researchgate.net]



- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [LPM4870108: A Next-Generation TRK Inhibitor for NTRK Fusion-Positive Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616778#lpm4870108-for-ntrk-fusion-positive-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com